molecular formula C12H8Br2N4O B14353344 (E,E)-1,1'-Oxybis[(4-bromophenyl)diazene] CAS No. 90251-47-1

(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]

Cat. No.: B14353344
CAS No.: 90251-47-1
M. Wt: 384.03 g/mol
InChI Key: BWKNFXGWQAVGQJ-UHFFFAOYSA-N
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Description

(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (N=N) bonded to aromatic rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] typically involves the reaction of 4-bromoaniline with an oxidizing agent. One common method is the use of OXONE (potassium peroxymonosulfate) in dichloromethane (CH2Cl2) and water. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically convert the azo group (N=N) to amines (NH2).

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] has several scientific research applications:

Mechanism of Action

The mechanism of action of (E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] involves the interaction of the diazene group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure. This property is exploited in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Bromophenyl)-2-(2-methoxy-1-naphthyl)diazene
  • (E)-1-(4-Nitrophenyl)-2-(2-methoxy-1-naphthyl)diazene
  • (E)-1-(4-Fluorophenyl)-2-(2-methoxy-1-naphthyl)diazene

Uniqueness

(E,E)-1,1’-Oxybis[(4-bromophenyl)diazene] is unique due to its specific substitution pattern and the presence of the oxybis linkage. This structure imparts distinct optical and chemical properties, making it valuable in applications requiring precise control over molecular interactions and transformations .

Properties

CAS No.

90251-47-1

Molecular Formula

C12H8Br2N4O

Molecular Weight

384.03 g/mol

IUPAC Name

(4-bromophenyl)-[(4-bromophenyl)diazenyl]oxydiazene

InChI

InChI=1S/C12H8Br2N4O/c13-9-1-5-11(6-2-9)15-17-19-18-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

BWKNFXGWQAVGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NON=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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